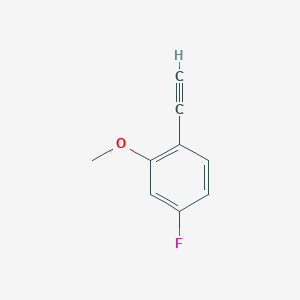

1-Ethynyl-4-fluoro-2-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNUVAIYEOLXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethynyl 4 Fluoro 2 Methoxybenzene

Retrosynthetic Analysis and Strategic Approaches for Highly Functionalized Aromatics

Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 1-ethynyl-4-fluoro-2-methoxybenzene, the primary disconnections involve the carbon-carbon bond of the ethynyl (B1212043) group and the carbon-fluorine bond.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Late-stage ethynylation. This approach involves the synthesis of a suitably substituted fluoromethoxybenzene precursor, followed by the introduction of the ethynyl group in a late-stage transformation. A key disconnection here is the bond between the aromatic ring and the ethynyl group, pointing towards a cross-coupling reaction, such as the Sonogashira coupling, as the final key step. This would require a precursor like 1-halo-4-fluoro-2-methoxybenzene.

Pathway B: Late-stage fluorination. This strategy focuses on constructing an ethynyl-methoxybenzene scaffold first, followed by the introduction of the fluorine atom. The disconnection of the C-F bond suggests an electrophilic fluorination reaction on a precursor such as 1-ethynyl-2-methoxybenzene.

The choice between these pathways depends on several factors, including the directing effects of the substituents, the availability of starting materials, and the robustness of the key chemical transformations. The methoxy (B1213986) group is a strong ortho-, para-director, while the ethynyl group is a deactivating meta-director. The fluorine atom is an ortho-, para-directing deactivator. These directing effects must be carefully considered to ensure the desired regiochemistry is achieved during electrophilic aromatic substitution reactions.

Precursor Design and Selection for Regioselective Synthesis

The regioselective synthesis of a polysubstituted benzene (B151609) like this compound hinges on the careful design and selection of precursors. The order of substituent introduction is critical to exploit their directing effects.

For a late-stage ethynylation approach (Pathway A), a key precursor is a 1-halo-4-fluoro-2-methoxybenzene. A plausible synthesis for this intermediate can be adapted from methodologies used for similar compounds. For instance, the synthesis of 4-fluoro-2-methoxyaniline often starts from 2,4-difluoro-1-nitrobenzene. Nucleophilic aromatic substitution of one of the fluorine atoms with a methoxide source, followed by reduction of the nitro group, provides the corresponding aniline (B41778). This aniline can then be converted to a halide (e.g., iodide or bromide) via a Sandmeyer reaction.

A potential synthetic route to a key precursor, 1-iodo-4-fluoro-2-methoxybenzene, is outlined below:

Methoxylation: Starting with 2,4-difluoronitrobenzene, a regioselective nucleophilic aromatic substitution with sodium methoxide can be performed. The nitro group strongly activates the para-position to nucleophilic attack, leading to the preferential displacement of the fluorine atom at C-4. However, to obtain the desired 2-methoxy-4-fluoro isomer, the starting material would ideally be 1,4-difluoro-2-nitrobenzene. A more practical approach might involve the nitration of 1-fluoro-3-methoxybenzene, where the directing effects of the methoxy and fluoro groups would need to be carefully controlled. A more established route starts with 4-fluoro-2-nitrophenol, which can be methylated to give 4-fluoro-2-nitroanisole.

Reduction: The nitro group of the resulting 4-fluoro-2-methoxy-1-nitrobenzene can be reduced to an amine using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Sn, HCl).

Diazotization and Iodination: The resulting 4-fluoro-2-methoxyaniline can then be converted to the corresponding diazonium salt using sodium nitrite in the presence of a strong acid. Subsequent treatment with potassium iodide would yield the desired 1-iodo-4-fluoro-2-methoxybenzene.

Direct and Indirect Installation of the Ethynyl Moiety

The introduction of the ethynyl group onto the aromatic ring is a pivotal step in the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Arylacetylenes

The Sonogashira coupling is a highly efficient and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org

For the synthesis of this compound, the Sonogashira coupling would involve the reaction of a 1-halo-4-fluoro-2-methoxybenzene (preferably the iodide for higher reactivity) with a suitable acetylene (B1199291) source. wikipedia.org To avoid the handling of gaseous acetylene, a protected form such as trimethylsilylacetylene (B32187) (TMSA) is often employed. wikipedia.org The trimethylsilyl group can be easily removed under mild basic or fluoride-mediated conditions to unveil the terminal alkyne. wikipedia.org

A typical reaction sequence would be:

Coupling: Reaction of 1-iodo-4-fluoro-2-methoxybenzene with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent like THF or DMF.

Deprotection: Removal of the trimethylsilyl group from the resulting 1-(trimethylsilylethynyl)-4-fluoro-2-methoxybenzene using a reagent such as potassium carbonate in methanol or tetrabutylammonium fluoride (B91410) (TBAF) in THF.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| 1-iodo-4-fluoro-2-methoxybenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | THF | 1-(Trimethylsilylethynyl)-4-fluoro-2-methoxybenzene |

| 1-bromo-4-fluoro-2-methoxybenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | DMF | 1-(Trimethylsilylethynyl)-4-fluoro-2-methoxybenzene |

Other Catalytic and Stoichiometric Acetylene Introduction Methods

While the Sonogashira coupling is the most prominent method, other techniques for introducing an acetylene moiety exist. These include:

Castro-Stephens Coupling: This reaction involves the coupling of a copper(I) acetylide with an aryl halide. It typically requires higher temperatures than the Sonogashira coupling.

Alkynylation with Ethynyl Grignard Reagents: Ethynylmagnesium bromide can be coupled with aryl halides in the presence of a nickel or palladium catalyst.

Corey-Fuchs Reaction: This method involves the conversion of an aldehyde to a terminal alkyne. For the synthesis of this compound, this would require the preparation of 4-fluoro-2-methoxybenzaldehyde (B41509), followed by reaction with triphenylphosphine and carbon tetrabromide, and subsequent treatment with a strong base.

Fluorination Strategies in the Synthesis of this compound

If a late-stage fluorination approach (Pathway B) is considered, the key step is the regioselective introduction of a fluorine atom onto an ethynyl-methoxybenzene precursor.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F⁺") to a nucleophilic substrate. nih.gov Aromatic compounds can undergo electrophilic fluorination, with the regioselectivity being governed by the directing effects of the existing substituents. nih.gov

For the synthesis of this compound via this route, a potential precursor would be 1-ethynyl-2-methoxybenzene. The methoxy group is a strong activating ortho-, para-director, while the ethynyl group is a deactivating meta-director. Therefore, electrophilic attack would be strongly directed to the positions ortho and para to the methoxy group. Since the desired product has the fluorine atom at the 4-position (para to the methoxy group), this approach is synthetically viable.

Common electrophilic fluorinating reagents include N-fluorosulfonimides (e.g., N-fluorobenzenesulfonimide, NFSI) and Selectfluor®. nih.gov The reaction is typically carried out in a polar aprotic solvent.

| Substrate | Fluorinating Reagent | Solvent | Product |

| 1-ethynyl-2-methoxybenzene | N-Fluorobenzenesulfonimide (NFSI) | Acetonitrile | This compound (major) and 1-ethynyl-6-fluoro-2-methoxybenzene (minor) |

| 1-ethynyl-2-methoxybenzene | Selectfluor® | Acetonitrile | This compound (major) and 1-ethynyl-6-fluoro-2-methoxybenzene (minor) |

The formation of a mixture of regioisomers is a potential drawback of this approach, which may necessitate chromatographic separation.

Nucleophilic Fluorination Methodologies (e.g., 18F-Aromatic Nucleophilic Substitution for Radiolabeling Precursors)

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a fluorine atom onto an aromatic ring. This reaction typically involves a fluoride ion source acting as a nucleophile, which displaces a suitable leaving group (such as a nitro or halo group) on an activated aromatic ring. The ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.

For the synthesis of precursors to this compound, a plausible strategy would involve a starting material like 1-ethynyl-2-methoxy-4-nitrobenzene. In this case, the nitro group serves as both an activating group and a leaving group. The reaction with a fluoride source, such as potassium fluoride (KF), would yield the desired fluorinated product.

A significant application of this methodology is in the field of Positron Emission Tomography (PET), where the short-lived fluorine-18 (B77423) (18F) isotope is incorporated into molecules. Aromatic nucleophilic substitution is a key reaction for 18F-radiolabeling. The synthesis would proceed similarly, using [18F]fluoride to displace a leaving group on a suitable precursor, enabling the production of radiolabeled tracers for imaging studies.

Table 1: Nucleophilic Fluorination Reagents

| Reagent Type | Examples | Application |

|---|---|---|

| Fluoride Salts | KF, CsF | Standard laboratory synthesis |

| [18F]Fluoride | K[18F]F, [18F]Et4NF | PET radiolabeling |

Transition Metal-Mediated Fluorination Approaches

In recent years, transition-metal-catalyzed fluorination has become a powerful tool for C-F bond formation, often offering milder conditions and broader substrate scope compared to traditional methods. nih.gov These reactions can be broadly categorized into nucleophilic and electrophilic pathways. nih.gov

Palladium (Pd) and copper (Cu) are commonly used catalysts. nih.govnih.gov One approach involves the palladium-catalyzed C-H fluorination, where a directing group is used to position the metal catalyst near a specific C-H bond for selective fluorination. nih.govnih.gov For a precursor to this compound, a directing group could be installed temporarily to guide fluorination to the C-4 position of a 1-ethynyl-2-methoxybenzene intermediate.

Another strategy is the cross-coupling of an aryl halide or triflate with a fluoride source. However, reductive elimination to form the C-F bond from the metal center can be challenging. nih.gov Silver (Ag) has also been shown to mediate the electrophilic fluorination of arylboronic acids and aryl stannanes. nih.gov In this case, an intermediate such as 1-ethynyl-2-methoxy-4-trimethylstannylbenzene could react with an electrophilic fluorine source like F-TEDA-PF6 in the presence of a silver salt. nih.gov

Table 2: Transition Metals in Fluorination

| Metal | Typical Reagents | Mechanism Type |

|---|---|---|

| Palladium (Pd) | Pd(OAc)2, Pd(OTf)2 with electrophilic F sources (e.g., NFSI, Selectfluor) | Directed C-H Fluorination nih.govnih.gov |

| Copper (Cu) | CuF2 | High-temperature nucleophilic fluorination nih.gov |

Introduction and Transformation of the Methoxy Group on the Aromatic Ring

The methoxy group can be introduced onto the aromatic ring via nucleophilic substitution of a suitable leaving group, typically a halide. For instance, in a precursor molecule like 2,4-difluoro-1-ethynylbenzene, the fluorine atom at the C-2 position is more activated towards nucleophilic attack due to the electronic influence of the other substituents.

A common method involves reacting the fluorinated precursor with a source of methoxide, such as sodium methoxide (NaOMe) or by using methanol in the presence of a strong base like potassium tert-butoxide. google.com The choice of solvent and temperature is crucial for controlling the regioselectivity of the reaction and preventing unwanted side reactions. This approach is exemplified in the synthesis of 4-fluoro-2-methoxy-1-nitrobenzene from 2,4-difluoro-1-nitrobenzene, where one fluorine is selectively replaced by a methoxy group. google.com

The methoxy group, once introduced, is generally stable but can be transformed if necessary. For example, cleavage of the methyl ether to a hydroxyl group can be achieved using reagents like boron tribromide (BBr3), which would allow for further functionalization at that position.

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and cost. Key parameters for optimization include:

Catalyst System: In transition metal-mediated reactions, screening different ligands, metal precursors, and catalyst loadings is essential to find the most active and selective system.

Reagents and Stoichiometry: The choice of fluorinating agent or methoxide source and their molar ratios relative to the substrate can significantly impact the reaction outcome. For instance, using an excess of a reagent might drive the reaction to completion but could also lead to side products.

Solvent: The polarity and boiling point of the solvent can influence reactant solubility, reaction rates, and in some cases, product selectivity. Common solvents for these types of reactions include toluene, DMF, and THF. google.com

Temperature: Temperature control is critical. Nucleophilic aromatic substitutions often require heating to overcome the activation energy, but excessively high temperatures can lead to decomposition or undesired byproducts.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows for the determination of the optimal time to quench the reaction to achieve the highest yield of the desired product.

Characterization and Purity Assessment of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would confirm the presence and integration of aromatic and methoxy protons. 13C NMR would identify all unique carbon atoms. 19F NMR is particularly important for confirming the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition, typically through high-resolution mass spectrometry (HRMS).

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the intermediates and the final compound by separating it from any starting materials or byproducts.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the C≡C stretch of the ethynyl group, C-F bond, and C-O ether linkage.

Table 3: Expected Characterization Data for Isomeric C₉H₇FO Compounds

| Property | Data for 4-Ethynyl-2-fluoro-1-methoxybenzene |

|---|---|

| CAS Number | 120136-28-9 chemscene.comsigmaaldrich.com |

| Molecular Formula | C₉H₇FO chemscene.com |

| Molecular Weight | 150.15 g/mol chemscene.com |

| IUPAC Name | 4-ethynyl-2-fluoro-1-methoxybenzene sigmaaldrich.com |

| InChI Key | PCQZNIONNPEWAZ-UHFFFAOYSA-N sigmaaldrich.com |

Chemical Reactivity and Transformations of 1 Ethynyl 4 Fluoro 2 Methoxybenzene

Reactions Involving the Terminal Alkyne (Ethynyl) Group

The carbon-carbon triple bond of the ethynyl (B1212043) group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Cycloaddition Reactions, including Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry")

The terminal alkyne functionality of 1-ethynyl-4-fluoro-2-methoxybenzene is a prime substrate for cycloaddition reactions. Among the most significant of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction facilitates the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). thermofisher.com The resulting triazole linkage is exceptionally stable to hydrolysis, oxidation, and reduction. thermofisher.com

This reaction is anticipated to proceed under standard CuAAC conditions, typically involving a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The reaction's versatility allows for the conjugation of this compound to a wide array of molecules, including biomolecules, polymers, and other complex organic structures, provided they bear an azide functionality. nih.govthermofisher.com

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(Benzyl)-4-(4-fluoro-2-methoxyphenyl)-1H-1,2,3-triazole |

Nucleophilic Additions to the Alkyne (e.g., Hydration, Alcohol Addition)

The terminal alkyne of this compound can undergo nucleophilic additions, a reaction class facilitated by the electron-rich nature of the triple bond. bohrium.com These reactions typically require activation of the alkyne by a metal catalyst or occur under basic conditions.

Hydration: In the presence of a mercury(II) salt catalyst in aqueous acid, the hydration of the ethynyl group is expected to yield 4-fluoro-2-methoxyacetophenone, following Markovnikov's rule.

Alcohol Addition: The addition of alcohols to the alkyne, under basic or transition-metal-catalyzed conditions, would lead to the formation of vinyl ethers. The regioselectivity of this addition can often be controlled by the choice of catalyst and reaction conditions.

Table 2: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile | Reagent/Catalyst | Predicted Product |

| Water (H₂O) | H₂SO₄, HgSO₄ | 4-Fluoro-2-methoxyacetophenone |

| Methanol (CH₃OH) | NaOCH₃ or Pd(OAc)₂ | 1-(1-Methoxyethenyl)-4-fluoro-2-methoxybenzene |

Halogenation Reactions (e.g., Hydrohalogenation, Dihalogenation)

The ethynyl group readily undergoes halogenation reactions.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond is expected to follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon (the one attached to the aromatic ring) and the hydrogen atom adding to the terminal carbon. This would result in the formation of a 1-halo-1-(4-fluoro-2-methoxyphenyl)ethene.

Dihalogenation: The addition of one equivalent of a dihalogen (X₂, where X = Cl, Br) would yield a 1,2-dihalo-1-(4-fluoro-2-methoxyphenyl)ethene. The stereochemistry of the addition (syn or anti) can be influenced by the reaction conditions. The addition of a second equivalent of the dihalogen would lead to a 1,1,2,2-tetrahalo-1-(4-fluoro-2-methoxyphenyl)ethane.

Cross-Coupling Reactions (beyond initial alkyne introduction)

The terminal alkyne of this compound is a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. A notable example is the Sonogashira coupling, where the terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of substituted alkynes and biaryl compounds.

Another important reaction is the Glaser coupling, which involves the oxidative coupling of two terminal alkynes to form a symmetrical diyne. This reaction is typically carried out using a copper(I) salt, such as copper(I) chloride, in the presence of an oxidant like oxygen.

Polymerization and Oligomerization Studies

While specific polymerization or oligomerization studies on this compound are not extensively documented, the presence of the reactive ethynyl group suggests its potential as a monomer. The polymerization of aromatic compounds with terminal ethynyl groups can lead to the formation of conjugated polymers with interesting electronic and optical properties. nih.gov Depending on the catalyst and conditions, polymerization could proceed through the triple bond to form a polyacetylene-type structure.

Oligomerization, the formation of short-chain polymers, is also a possibility. mdpi.com For instance, under certain catalytic conditions, controlled oligomerization could yield dimers, trimers, or higher oligomers of this compound.

Reactions of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). libretexts.org The regiochemical outcome of these reactions is directed by the combined electronic effects of the three substituents: the fluoro, methoxy (B1213986), and ethynyl groups.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its strong +M (mesomeric) effect. The fluoro group (-F) is a deactivating group due to its strong -I (inductive) effect, but it also acts as an ortho-, para-director because of its +M effect. researchgate.net The ethynyl group (-C≡CH) is a deactivating group due to its -I effect.

Considering the directing effects, electrophilic substitution is most likely to occur at the positions ortho and para to the strongly activating methoxy group. The position para to the methoxy group is already occupied by the ethynyl group. Therefore, electrophilic attack is predicted to occur at the positions ortho to the methoxy group. One of these positions is already substituted with a fluoro group. The remaining open position, C3, is a likely site for substitution.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-Ethynyl-4-fluoro-2-methoxy-5-nitrobenzene |

| Halogenation (Bromination) | Br₂, FeBr₃ | 5-Bromo-1-ethynyl-4-fluoro-2-methoxybenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Acetyl-2-fluoro-4-methoxyphenyl)ethynone |

It is important to note that the actual product distribution may be influenced by steric hindrance and the specific reaction conditions employed.

Electrophilic Aromatic Substitution (EAS) Reactions and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the cumulative directing effects of the methoxy, fluoro, and ethynyl groups. In EAS reactions, the benzene (B151609) ring acts as a nucleophile, attacking a strong electrophile. youtube.com The substituents already present on the ring govern the position of the incoming electrophile.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its strong resonance electron-donating effect. The fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance. researchgate.net The ethynyl group (-C≡CH) is generally considered a deactivating group. colby.edu

Given these influences, the directing effects can be summarized as follows:

| Substituent | Position | Type | Directing Effect |

| -OCH₃ | 2 | Activating | ortho, para |

| -F | 4 | Deactivating | ortho, para |

| -C≡CH | 1 | Deactivating | meta (relative to itself) |

The powerful activating and directing effect of the methoxy group is expected to dominate. It strongly activates the positions ortho and para to itself. The position para to the methoxy group (position 5) is already occupied by the fluorine atom's influence (being meta to it). Therefore, electrophilic attack will be directed primarily to the positions ortho to the methoxy group, which are positions 1 and 3. Position 1 is substituted with the ethynyl group. This leaves position 3 as a likely site for substitution. Position 5 is also ortho to the fluorine atom and meta to the ethynyl group, making it another potential, but likely less favored, site. The steric hindrance from the adjacent methoxy group might slightly disfavor position 3 compared to position 5. However, the strong activating nature of the methoxy group generally overcomes such steric factors. Therefore, electrophilic substitution is most likely to occur at position 3.

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comyoutube.com This reaction is the opposite of electrophilic aromatic substitution; the aromatic ring is attacked by a nucleophile and must be electron-poor (electrophilic) for the reaction to proceed. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.org

In this compound, the fluorine atom can function as a leaving group. masterorganicchemistry.com The viability of an SNAr reaction depends on whether the ring is sufficiently activated. The ethynyl group possesses some electron-withdrawing character, which can help promote SNAr. colby.edu However, the methoxy group is a strong electron-donating group, which deactivates the ring towards nucleophilic attack.

The electron-withdrawing ethynyl group is meta to the fluorine leaving group, which is not an optimal position for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comlibretexts.org Strong EWGs are most effective when they are ortho or para to the leaving group, as this allows for delocalization of the negative charge onto the EWG. libretexts.org Given the presence of the deactivating (for NAS) methoxy group and the sub-optimal positioning of the weakly activating (for NAS) ethynyl group, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. More forcing conditions or the use of very strong nucleophiles might be required to achieve substitution. libretexts.org

Directed Metalation and Lithiation Pathways

Directed ortho-metalation (DoM) is a powerful synthetic strategy that uses a directing metalation group (DMG) to guide the deprotonation of the nearest ortho position by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgharvard.edu The DMG coordinates to the lithium atom, facilitating the abstraction of a nearby proton. wikipedia.org

In this compound, the methoxy group is a potent DMG. wikipedia.orgharvard.edu The discovery of directed metalation of anisole (B1667542) dates back to the 1940s. harvard.edu The methoxy group will direct the lithiation to one of its ortho positions: C1 or C3. The C1 position is already substituted with the ethynyl group. Therefore, lithiation is expected to occur selectively at the C3 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent at this specific position. This provides a regiochemically precise method for functionalizing the aromatic ring, complementing the regioselectivity observed in electrophilic aromatic substitution. wikipedia.org

Transformations of the Methoxy Substituent (e.g., Demethylation)

The methoxy group on the aromatic scaffold can be chemically transformed, most commonly via ether cleavage to yield the corresponding phenol (B47542). Boron tribromide (BBr₃) is a widely used and effective reagent for the demethylation of aryl methyl ethers. nih.govgvsu.edu The reaction is typically performed at low temperatures and proceeds through the formation of an ether-BBr₃ adduct, which increases the electrophilicity of the methyl group, facilitating its cleavage. researchgate.net The reaction ultimately yields the phenol and bromomethane (B36050) after hydrolysis. ufp.pt This transformation would convert this compound into 2-ethynyl-5-fluoro-phenol, a valuable intermediate for further synthesis.

Redox Chemistry: Oxidation and Reduction Reactions

The functional groups on this compound offer sites for both oxidation and reduction reactions.

Reduction: The ethynyl group can be selectively reduced. Catalytic hydrogenation with a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would reduce the alkyne to a cis-alkene, yielding 1-ethenyl-4-fluoro-2-methoxybenzene. More vigorous hydrogenation conditions, such as using palladium on carbon (Pd/C) and hydrogen gas, would fully reduce the alkyne to an ethyl group, forming 1-ethyl-4-fluoro-2-methoxybenzene.

The aromatic ring itself is generally resistant to reduction but can be reduced under harsh conditions, such as high pressure and temperature with catalysts like platinum or nickel, to yield the corresponding cyclohexane (B81311) derivative. libretexts.org A Birch reduction, using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol, could also reduce the aromatic ring to a cyclohexadiene derivative. libretexts.orgnumberanalytics.com

Oxidation: The ethynyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone could cleave the triple bond, potentially leading to the formation of a carboxylic acid at the C1 position after oxidative workup. The aromatic ring itself is generally stable to oxidation except under very harsh conditions.

Functional Group Interconversions on the Periphery of the Scaffold

The peripheral functional groups of this compound, particularly the terminal alkyne, are prime candidates for a variety of interconversions.

Reactions of the Ethynyl Group:

Sonogashira Coupling: The terminal alkyne can readily participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This Sonogashira coupling is a powerful method for forming carbon-carbon bonds and would allow for the attachment of various aryl or vinyl substituents to the C1 position of the scaffold. wikipedia.org

Click Chemistry: As a terminal alkyne, the ethynyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." broadpharm.cominterchim.frthermofisher.com This reaction with an organic azide would produce a stable 1,2,3-triazole ring, linking the aromatic scaffold to another molecule. broadpharm.com

Hydration: The hydration of the terminal alkyne can be achieved using aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst. libretexts.orglibretexts.orgorgoreview.com This reaction follows Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to the corresponding methyl ketone, in this case, 1-(1-oxoethyl)-4-fluoro-2-methoxybenzene. libretexts.orgkhanacademy.org

These interconversions highlight the utility of the ethynyl group as a versatile handle for elaborating the molecular structure.

Spectroscopic and Structural Elucidation of 1 Ethynyl 4 Fluoro 2 Methoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Analysis for Structural Confirmation

A ¹H NMR spectrum for 1-Ethynyl-4-fluoro-2-methoxybenzene would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) would confirm the substitution pattern on the benzene (B151609) ring and the connectivity of the functional groups. However, no published ¹H NMR spectra for this specific isomer could be found.

Carbon (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would include signals for the two sp-hybridized carbons of the ethynyl (B1212043) group, the six aromatic carbons (with their shifts influenced by the fluorine and methoxy substituents), and the methoxy carbon. Specific data for this compound is not available.

Fluorine (¹⁹F) NMR Analysis for Fluorine Environment Characterization

¹⁹F NMR is a specialized technique used to analyze fluorine-containing compounds. It would provide a specific signal for the fluorine atom on the benzene ring. The chemical shift and coupling to adjacent protons (H-F coupling) would further confirm its position relative to the other substituents. This specific data for this compound has not been reported in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the precise connectivity between atoms. These experiments would definitively map out the structure of the molecule. No such experimental data is publicly available for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:

A sharp, weak absorption band for the terminal alkyne C≡C stretch.

A strong, sharp band for the ≡C-H stretch.

Bands corresponding to the C-O stretching of the methoxy ether.

Vibrations for the C-F bond.

Aromatic C=C and C-H stretching and bending vibrations.

While spectral data for related isomers and analogues exist, a specific IR or Raman spectrum for this compound could not be located. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₉H₇FO), the exact mass could be confirmed using high-resolution mass spectrometry (HRMS). The fragmentation pattern would likely involve the loss of methyl or methoxy groups, and other characteristic cleavages of the aromatic ring system. Without experimental data, a detailed analysis of its fragmentation pathways cannot be performed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of the elemental composition of "this compound" and its derivatives. Unlike standard mass spectrometry, HRMS provides exact mass measurements, which allows for the calculation of the molecular formula with a high degree of confidence.

The molecular formula of "this compound" is C₉H₇FO. nih.govnih.gov Its calculated exact mass is 150.0481 g/mol . nih.gov HRMS analysis of this compound would show a molecular ion peak at this specific m/z value, confirming its elemental composition. For instance, in the analysis of related functionalized derivatives, HRMS (ESI-TOF) is employed to confirm the calculated mass of the synthesized products. rsc.org For example, the HRMS data for (E)-1-(1,2-diiodovinyl)-4-methoxybenzene, a derivative of a related compound, showed a calculated mass of 390.82417 [M+Na]⁺ and a found mass of 390.82559. rsc.org This level of precision is critical in distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS is also invaluable in the structural elucidation of newly synthesized derivatives. In the study of polynitrobenzene derivatives, HRMS was used alongside NMR to characterize the final products, ensuring the successful synthesis of the target molecules. nih.gov The ability of HRMS to provide unambiguous molecular formulas makes it an indispensable tool in the synthesis and characterization of novel "this compound" derivatives. pnnl.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇FO |

| Calculated Exact Mass (Da) | 150.048093005 |

| Monoisotopic Mass (Da) | 150.048093005 |

Note: This table presents the theoretical values for the parent compound. Experimental values for its derivatives would be determined in a laboratory setting.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like "this compound" and its derivatives. GC-MS is frequently used to verify the purity of intermediates during multi-step syntheses.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

The resulting data from a GC-MS analysis includes a chromatogram, which shows the retention time of each component, and a mass spectrum for each peak. The mass spectrum of "this compound" would exhibit a molecular ion peak corresponding to its molecular weight (150.15 g/mol ) and a characteristic fragmentation pattern that can be used for its identification by comparing it to spectral libraries like the NIST Mass Spectral database. researchgate.netnist.gov The fragmentation pattern provides structural information about the molecule. For instance, the analysis of various phytochemicals using GC-MS allowed for the identification of 38 bioactive compounds in pomegranate fruit extract. nih.gov Similarly, GC-MS has been used to profile metabolites in plant extracts, identifying numerous compounds. researchgate.net

Table 2: Illustrative GC-MS Data for a Hypothetical Derivative

| Retention Time (min) | Major Fragment Ions (m/z) | Compound Identity | Purity (%) |

| 8.5 | 164, 149, 121 | Derivative A | 98.5 |

| 10.2 | 150, 135, 107 | This compound (starting material) | 1.5 |

Note: This table is illustrative. Actual retention times and fragment ions would depend on the specific derivative and the GC-MS conditions used.

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS) for Purity and Identity

For less volatile or thermally labile derivatives of "this compound," Liquid Chromatography-Mass Spectrometry (LC-MS) or its high-performance version, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are the preferred analytical techniques. These methods are widely used to determine the purity and confirm the identity of synthesized compounds. bldpharm.com

In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their interactions with the stationary phase in the column and the mobile phase. The separated components then flow into the mass spectrometer for detection. UPLC-MS utilizes smaller stationary phase particles, which allows for higher resolution, faster analysis times, and increased sensitivity.

LC-MS and UPLC-MS are crucial for monitoring the progress of chemical reactions and for the final purity assessment of the products. For example, in the synthesis of complex molecules, LC-MS is used to check the reaction mixture for the presence of the desired product and any remaining starting materials or byproducts. amazonaws.com High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is a powerful combination for the analysis of complex mixtures. pnnl.gov The purity of compounds is often determined by analyzing the peak area of the main component in the chromatogram relative to the total area of all peaks. amazonaws.com

Table 3: UPLC-MS Purity Analysis of a Synthesized Derivative

| Peak No. | Retention Time (min) | [M+H]⁺ (m/z) | Peak Area (%) | Identity |

| 1 | 2.1 | 151.05 | 0.8 | This compound |

| 2 | 4.5 | 255.12 | 98.9 | Synthesized Derivative |

| 3 | 5.2 | 180.07 | 0.3 | Impurity |

Note: This table is a representative example. The actual data would vary based on the specific derivative and analytical conditions.

X-ray Crystallography (Applicable for Solid-State Structural Determination of Derivatives)

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

X-ray crystallography has been successfully used to elucidate the structures of various ethynylbenzene derivatives. researchgate.net For instance, the crystal structure of 1,2-bis((4-methoxyphenyl)ethynyl)benzene was determined, revealing details about its molecular conformation. researchgate.net In another study, the single crystal X-ray structures of 2-nitrophenylacetylene and a dimethyl derivative were analyzed, showing that the nitro group is coplanar with the benzene ring and interacts with the alkyne. researchgate.net The crystal structures of other complex organic molecules, such as phenothiazine (B1677639) derivatives and substituted benzothiophenes, have also been determined, providing valuable insights into their molecular geometries and intermolecular interactions. mdpi.orgnih.gov For new energetic materials based on polynitrobenzene, single crystal X-ray diffraction was used to confirm the structures of the synthesized amino and azido (B1232118) derivatives. nih.gov Similarly, the structures of triazolo-pyridazino-indole derivatives were confirmed by single crystal X-ray analysis. mdpi.com

Table 4: Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 95.45 |

| Volume (ų) | 856.7 |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: This table presents hypothetical data for a crystalline derivative. Actual crystallographic parameters would be determined experimentally.

Computational Chemistry and Theoretical Studies of 1 Ethynyl 4 Fluoro 2 Methoxybenzene

Electronic Structure and Bonding Analysis

The electronic structure of 1-Ethynyl-4-fluoro-2-methoxybenzene is fundamentally dictated by the interplay of its constituent functional groups: the electron-donating methoxy (B1213986) group, the electron-withdrawing fluorine atom, and the π-system of the ethynyl (B1212043) group, all attached to a central benzene (B151609) ring.

Computational analyses on analogous substituted benzenes allow for the prediction of key bond lengths and angles, which are indicative of the electronic environment. For instance, the C-O bond of the methoxy group is expected to have some double bond character due to resonance, resulting in a shorter bond length compared to a typical single C-O bond. Conversely, the C-F bond will be highly polarized. The C≡C triple bond of the ethynyl group will also be influenced by its electronic coupling with the substituted aromatic ring.

Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value |

| C-O Bond Length | ~1.36 Å |

| C-F Bond Length | ~1.35 Å |

| C≡C Bond Length | ~1.21 Å |

| C-C (aromatic) Bond Lengths | 1.39 - 1.41 Å |

| C-O-C Bond Angle | ~118° |

| C-C≡C Bond Angle | ~178° |

Note: These values are estimations based on computational studies of similar substituted aromatic compounds and may vary in an actual calculation for this specific molecule.

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO is likely to have significant contributions from the ethynyl group and the aromatic ring. The presence of the electron-donating methoxy group would raise the HOMO energy, making the molecule more susceptible to electrophilic attack. The electron-withdrawing fluorine atom would lower both the HOMO and LUMO energies.

Table 2: Predicted Frontier Orbital Energies for this compound (Based on Analogous Compounds)

| Orbital | Predicted Energy (eV) |

| HOMO | -8.0 to -8.5 |

| LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap | 7.5 to 8.0 |

Note: These values are estimations based on DFT calculations of similar substituted phenylacetylenes and serve as a guide for predicting reactivity.

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, several types of reactions could be computationally explored.

For instance, in electrophilic aromatic substitution, theoretical calculations can predict the most likely site of attack on the benzene ring. Given the directing effects of the substituents, the positions ortho and para to the activating methoxy group, and meta to the deactivating fluorine atom, would be the most probable sites. Transition state calculations for reactions such as nitration or halogenation could pinpoint the preferred regioisomer.

Another area of interest is the reactivity of the ethynyl group. Sonogashira coupling, a common reaction for terminal alkynes, could be modeled to understand the influence of the substituted phenyl ring on the reaction rate and yield. Transition state calculations for the oxidative addition and reductive elimination steps in the catalytic cycle would provide valuable mechanistic insights.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic properties, which are invaluable for the characterization of new compounds.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations can predict the ¹H and ¹³C NMR spectra of this compound. The protons on the aromatic ring would exhibit distinct chemical shifts due to the anisotropic effects of the substituents. The methoxy protons would appear as a singlet in the upfield region, while the acetylenic proton would be found in a characteristic downfield region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Relative to TMS)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| Aromatic CH | 6.8 - 7.5 | 110 - 130 |

| Methoxy H | ~3.9 | ~56 |

| Acetylenic H | ~3.3 | ~80 (C≡CH), ~82 (Ar-C≡) |

| Aromatic C-F | - | ~160 (¹JCF ~245 Hz) |

| Aromatic C-O | - | ~158 |

Note: These are estimated values and are highly dependent on the computational method and solvent model used.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. For this compound, characteristic IR absorption bands would include the C-H stretching of the aromatic ring and the methoxy group, the C≡C and ≡C-H stretching of the ethynyl group, the C-O stretching of the ether linkage, and the C-F stretching.

Table 4: Predicted Key IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range |

| ≡C-H stretch | 3300 - 3310 |

| Aromatic C-H stretch | 3000 - 3100 |

| Methoxy C-H stretch | 2850 - 2960 |

| C≡C stretch | 2100 - 2140 |

| Aromatic C=C stretch | 1500 - 1600 |

| C-F stretch | 1200 - 1250 |

| C-O stretch | 1020 - 1050 |

Note: These are unscaled frequencies and may require a scaling factor for direct comparison with experimental data.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its physicochemical properties and biological activity (Quantitative Structure-Activity Relationships, QSAR). For this compound, descriptors such as electrostatic potential, dipole moment, and polarizability can be calculated.

Conformation Analysis and Stereochemical Considerations of Flexible Derivatives

While this compound itself has limited conformational flexibility, primarily related to the orientation of the methoxy group, computational methods are vital for analyzing the conformational landscape of more complex derivatives. The methoxy group can rotate relative to the benzene ring, and computational scans of the dihedral angle can identify the most stable conformer, which is typically the one where the methyl group is in the plane of the ring to maximize resonance stabilization.

For more flexible derivatives, where the ethynyl group might be further substituted, a more thorough conformational analysis would be necessary. This would involve systematically rotating all rotatable bonds and calculating the energy of each conformation to identify the global minimum and other low-energy conformers. This information is critical for understanding receptor binding and other biological activities where molecular shape plays a key role.

Research Applications and Potential of 1 Ethynyl 4 Fluoro 2 Methoxybenzene in Advanced Chemical Fields

Role as a Versatile Synthetic Building Block in Organic Synthesissigmaaldrich.combenchchem.comoakwoodchemical.com

The presence of multiple functional groups in 1-ethynyl-4-fluoro-2-methoxybenzene provides it with a high degree of reactivity and versatility, establishing it as a key building block in organic synthesis. The ethynyl (B1212043) group, in particular, is a reactive site that can participate in a wide array of chemical transformations.

Precursor to Diverse Complex Organic Moleculessigmaaldrich.combenchchem.com

This compound serves as a fundamental starting material for the construction of more intricate organic structures. The interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom influences the reactivity of the aromatic ring and the ethynyl group, allowing for selective chemical modifications. This controlled reactivity is crucial for the multi-step synthesis of complex target molecules.

The terminal alkyne functionality allows for its participation in various coupling reactions. For instance, Sonogashira-type cross-coupling reactions with haloarenes can be employed to create larger aryl acetylene (B1199291) structures. sigmaaldrich.com This methodology is fundamental in constructing the carbon skeleton of many complex organic products.

Intermediates in the Synthesis of Specialty and Fine Chemicals (e.g., Agrochemicals)sigmaaldrich.com

The structural motifs present in this compound are relevant to the synthesis of specialty chemicals, including those used in the agrochemical industry. sigmaaldrich.com Fluorinated organic compounds often exhibit enhanced biological activity and improved physicochemical properties, such as increased metabolic stability and membrane permeability.

The ability to introduce the fluorinated and methoxylated phenylacetylene (B144264) unit into larger molecules makes this compound a valuable intermediate in the discovery and development of new agrochemicals. The specific combination of substituents can be fine-tuned to optimize the desired properties of the final product.

Applications in Materials Science Researchsigmaaldrich.combenchchem.com

The unique electronic and structural characteristics of this compound make it a promising candidate for applications in materials science.

Design and Synthesis of Optoelectronic Materials (e.g., conjugated systems with extended π-conjugation)sigmaaldrich.com

The ethynyl group provides a direct point for extending the π-conjugation of the benzene (B151609) ring. Through polymerization or coupling reactions, it is possible to create larger conjugated systems. These extended π-systems are the fundamental basis for many organic optoelectronic materials, which have applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine and methoxy substituents can be used to modulate the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials, thereby fine-tuning their optical and electronic behavior.

Exploration in Polymer Chemistry and Advanced Polymeric Materials

The terminal alkyne of this compound is a suitable monomer for polymerization reactions. For example, transition-metal catalyzed polymerization can lead to the formation of poly(phenylacetylene) derivatives. The resulting polymers would possess a highly conjugated backbone with pendant fluoro and methoxy-substituted phenyl groups. These substituents can influence the polymer's solubility, thermal stability, and solid-state packing, which are critical parameters for their application in advanced materials.

Contributions to Medicinal Chemistry Researchsigmaaldrich.combenchchem.com

In the field of medicinal chemistry, the introduction of fluorine into drug candidates is a common strategy to enhance their pharmacological profiles. The this compound scaffold provides a readily available source for incorporating a fluorinated aromatic ring into potential therapeutic agents. sigmaaldrich.com

The ethynyl group can be utilized for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the fluorinated phenyl group to other molecular fragments. This efficient and versatile reaction is widely used in drug discovery for creating libraries of compounds for biological screening. The methoxy group can also play a role in modulating the metabolic stability and receptor binding affinity of the final drug molecule. Research has indicated that compounds with this structural motif may be investigated for their potential to inhibit certain enzymes.

Scaffold for Enzyme Inhibition Studies

There is currently a lack of specific studies demonstrating the use of this compound as a primary scaffold for enzyme inhibitors. However, the fluoro- and methoxy-substituted phenylacetylene moiety is a recognized pharmacophore in the development of various enzyme inhibitors. For instance, the fluorine atom can engage in hydrogen bonding or other electrostatic interactions within an enzyme's active site, potentially enhancing binding affinity. The methoxy group can influence solubility and orientation within a binding pocket. The terminal alkyne can be a key interaction point or a site for further functionalization to probe the active site.

Without specific research, any data on enzyme inhibition, such as IC₅₀ values, for this compound is not available.

Probes for Receptor Binding Assays

Similarly, no specific receptor binding assays featuring this compound have been published. In principle, this compound could be used to develop probes for receptor studies. The core structure could be elaborated to target specific receptors, and the terminal alkyne could be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, for detection in binding assays. The substitution pattern of the fluorine and methoxy groups would be critical in determining the binding affinity and selectivity for a particular receptor.

Data on receptor binding affinities, such as Kᵢ or Kₐ values, for this compound are not documented in the literature.

Structure-Activity Relationship (SAR) Investigations for Ligand Design

While no formal Structure-Activity Relationship (SAR) studies for a series of ligands based on the this compound scaffold are available, its utility in such investigations is clear. In a hypothetical SAR study, this compound could serve as a parent molecule. Systematic modifications, such as altering the position of the substituents, replacing the fluorine with other halogens, or modifying the methoxy group, would help in elucidating the structural requirements for a desired biological activity. The terminal alkyne also allows for the exploration of a wide range of substituents to probe a binding site.

A hypothetical SAR study could involve the synthesis and evaluation of analogs, as depicted in the table below, to understand the contribution of each functional group to a specific biological endpoint.

| Compound | R1 | R2 | R3 | Biological Activity (Hypothetical) |

| This compound | H | F | OCH₃ | Baseline |

| Analog 1 | H | H | OCH₃ | Assess effect of fluorine removal |

| Analog 2 | H | F | H | Assess effect of methoxy removal |

| Analog 3 | CH₃ | F | OCH₃ | Assess effect of alkyne modification |

Radiochemistry and Radiolabeling Applications

The presence of a terminal alkyne and an aromatic ring makes this compound a molecule of interest for radiochemistry, particularly for the development of positron emission tomography (PET) tracers.

Precursor for Fluorine-18 (B77423) Labeled Compounds

There are no specific reports on the use of this compound as a precursor for fluorine-18 ([¹⁸F]) labeled compounds. However, ethynylbenzene derivatives are widely used as precursors for ¹⁸F-labeling. The most common approach would involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," where the ethynyl group of this compound would react with an ¹⁸F-labeled azide-containing prosthetic group to form a stable triazole linkage. This indirect labeling strategy is advantageous for molecules that may be sensitive to the harsh conditions of direct radiofluorination.

General strategies for the ¹⁸F-labeling of alkyne-containing molecules are well-established, often yielding high radiochemical conversions under mild conditions.

Development of Radiotracers for Molecular Imaging Research

Given the lack of its use as a precursor, there are no ¹⁸F-radiotracers derived from this compound for molecular imaging research. Hypothetically, if this compound were to be conjugated to a biologically active molecule (e.g., a peptide, antibody, or small molecule inhibitor) and then radiolabeled, the resulting radiotracer could be used to visualize and quantify its biological target in vivo using PET. The choice of the targeting vector would determine the application, which could range from oncology to neuroscience.

Q & A

Basic: How can researchers confirm the structural identity of 1-Ethynyl-4-fluoro-2-methoxybenzene in synthetic batches?

Methodological Answer:

- Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and electronic environments. For example, the ethynyl group (C≡C) exhibits distinct proton signals in the range of δ 2.5–3.5 ppm in ¹H NMR, while fluorine substitution (para to methoxy) influences chemical shifts in ¹⁹F NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight (e.g., molecular ion peak at m/z 166.06 for C₉H₇FO) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Validate functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, C-F stretch at ~1100–1250 cm⁻¹) .

Advanced: What experimental strategies resolve contradictions in reported reactivity of the ethynyl group in cross-coupling reactions?

Methodological Answer:

- Controlled Reaction Screening : Test under varied conditions (e.g., Sonogashira vs. Glaser-Hay couplings) to assess steric/electronic effects. For example, the ethynyl group’s reactivity may differ in polar aprotic solvents (e.g., DMF) versus non-polar media (e.g., toluene) due to solvation effects .

- Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies and orbital interactions (e.g., HOMO-LUMO gaps) influenced by the methoxy and fluorine substituents .

- In Situ Monitoring : Employ techniques like Raman spectroscopy or real-time GC-MS to track intermediate formation and side reactions (e.g., alkyne dimerization) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct work in a fume hood due to potential volatility .

- Waste Management : Collect alkyne-containing waste separately in halogen-resistant containers to avoid unintended reactions (e.g., explosive acetylides) .

- Toxicity Mitigation : Assume acute toxicity (no definitive data available) and implement spill-response protocols (e.g., neutralization with sand, followed by disposal via licensed waste handlers) .

Advanced: How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

Methodological Answer:

- Read-Across Analysis : Use data from structurally similar compounds (e.g., 4-fluorophenylacetylene or methoxy-substituted benzene derivatives) to model biodegradation, bioaccumulation, and aquatic toxicity .

- QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) tools (e.g., EPA’s EPI Suite) to predict persistence (e.g., half-life in soil) and mobility (e.g., log Kow) .

- Microcosm Studies : Design lab-scale ecosystems (e.g., soil/water mesocosms) to empirically assess microbial degradation rates and metabolite formation .

Basic: What synthetic routes are validated for preparing this compound?

Methodological Answer:

- Stepwise Functionalization :

- Direct Metallation : Use Pd/Cu-catalyzed cross-coupling of 4-fluoro-2-methoxyiodobenzene with trimethylsilylacetylene, followed by desilylation .

Advanced: How do electronic effects of substituents (fluoro, methoxy) influence spectroscopic and reactivity profiles?

Methodological Answer:

- Electron-Withdrawing vs. Donating Effects :

- Fluoro Substituent : Electron-withdrawing nature reduces electron density at the benzene ring, lowering reactivity in electrophilic substitutions but enhancing stability in radical reactions .

- Methoxy Substituent : Electron-donating ortho effect increases ring electron density, favoring nucleophilic aromatic substitution (if activated) .

- Spectroscopic Correlations : Fluorine’s inductive effect deshields adjacent protons in NMR, while methoxy’s resonance effect shifts aromatic protons upfield .

Basic: What analytical methods are recommended for quantifying trace impurities in synthesized batches?

Methodological Answer:

- HPLC-PDA/UV : Use a C18 column with acetonitrile/water mobile phase to separate and quantify impurities (e.g., residual starting materials, dimerized alkynes) .

- GC-FID/MS : Detect volatile byproducts (e.g., fluorobenzene derivatives) with a DB-5MS column and splitless injection .

- Limit of Detection (LOD) : Validate methods to achieve LOD ≤ 0.1% for regulatory compliance .

Advanced: How can computational tools guide the design of derivatives for specific applications (e.g., photovoltaics, bioactive molecules)?

Methodological Answer:

- Molecular Docking : Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina to predict binding affinities .

- DFT for Electronic Properties : Calculate frontier molecular orbitals (FMOs) to assess charge transport potential in organic semiconductors .

- Machine Learning : Train models on existing datasets (e.g., ChEMBL) to predict solubility, toxicity, or synthetic accessibility of novel analogs .

Basic: What regulatory frameworks apply to laboratory-scale use of this compound under REACH?

Methodological Answer:

- Exemption Criteria : Quantities < 1 ton/year are exempt from full registration but require safety data sheet (SDS) compliance for hazard communication .

- Hazard Classification : Classify as Acute Toxicity Category 4 (if data unavailable, apply precautionary labeling: H319, H335) .

- Documentation : Maintain records of risk assessments, exposure controls, and disposal methods per EC Regulation No. 2015/830 .

Advanced: What strategies reconcile conflicting literature reports on the compound’s stability under acidic/basic conditions?

Methodological Answer:

- pH-Dependent Stability Studies : Perform accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring to identify degradation products .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange or hydrolysis pathways .

- Mechanistic Probes : Introduce radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to isolate reaction pathways (e.g., acid-catalyzed vs. radical-mediated degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.